molecular formula C19H20FN7 B10939096 2-[1-(4-fluorobenzyl)piperidin-3-yl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

2-[1-(4-fluorobenzyl)piperidin-3-yl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10939096
M. Wt: 365.4 g/mol
InChI Key: OWSXEXJITBTBSQ-UHFFFAOYSA-N
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Description

2-[1-(4-Fluorobenzyl)-3-piperidyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a synthetic compound that belongs to the class of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines. These compounds are known for their potential biological activities, particularly as inhibitors of cyclin-dependent kinase 2 (CDK2), which is a promising target for cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-(4-fluorobenzyl)-3-piperidyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products:

Scientific Research Applications

2-[1-(4-Fluorobenzyl)-3-piperidyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of other biologically active compounds.

    Biology: Studied for its potential as a CDK2 inhibitor, which is important for cell cycle regulation.

    Medicine: Investigated for its potential use in cancer therapy due to its ability to inhibit CDK2.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of CDK2. CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and subsequent phosphorylation of target proteins .

Comparison with Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine derivatives
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
  • Thioglycoside derivatives

Uniqueness: 2-[1-(4-Fluorobenzyl)-3-piperidyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDK2. This makes it a promising candidate for further development as a therapeutic agent .

Properties

Molecular Formula

C19H20FN7

Molecular Weight

365.4 g/mol

IUPAC Name

4-[1-[(4-fluorophenyl)methyl]piperidin-3-yl]-10-methyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C19H20FN7/c1-25-18-16(9-22-25)19-23-17(24-27(19)12-21-18)14-3-2-8-26(11-14)10-13-4-6-15(20)7-5-13/h4-7,9,12,14H,2-3,8,10-11H2,1H3

InChI Key

OWSXEXJITBTBSQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C3=NC(=NN3C=N2)C4CCCN(C4)CC5=CC=C(C=C5)F

Origin of Product

United States

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